molecular formula C9H19N B561385 2-(2-Methylcyclohexyl)ethan-1-amine CAS No. 102450-00-0

2-(2-Methylcyclohexyl)ethan-1-amine

Cat. No.: B561385
CAS No.: 102450-00-0
M. Wt: 141.258
InChI Key: BXKLFCREVJPUJY-UHFFFAOYSA-N
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Description

2-(2-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclohexyl)ethan-1-amine typically involves the reaction of 2-methylcyclohexanone with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclohexyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylcyclohexyl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylcyclohexyl)ethanol
  • 2-(2-Methylcyclohexyl)acetic acid
  • 2-(2-Methylcyclohexyl)ethylamine

Uniqueness

2-(2-Methylcyclohexyl)ethan-1-amine is unique due to its specific structural features and reactivity. The presence of the cyclohexyl ring and the ethylamine group imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

2-(2-Methylcyclohexyl)ethan-1-amine, also known as a derivative of ethanamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound this compound is characterized by the following molecular formula:

  • Molecular Formula : C10H21N
  • Molecular Weight : 171.28 g/mol

This compound features an ethylamine backbone with a methylcyclohexyl substituent, which is believed to influence its biological interactions.

Research indicates that this compound may interact with various biological targets, primarily through modulation of enzyme activities and receptor interactions. The specific mechanisms remain to be fully elucidated; however, preliminary findings suggest that it may exhibit neuroprotective and anti-inflammatory properties similar to other amine compounds.

Potential Biological Targets

  • Neurotransmitter Receptors : It may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Inflammatory Pathways : The compound has been suggested to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that compounds structurally similar to this compound exhibited protective effects against neuronal damage in models of ischemia. These compounds were found to reduce infarction size and improve recovery outcomes in animal studies .
  • Anti-inflammatory Activity : Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation in various models .
  • Pharmacokinetic Properties : Initial assessments of the compound's pharmacokinetics suggest favorable absorption and distribution characteristics, which are critical for its potential therapeutic applications. Studies have employed advanced techniques like ADME (Absorption, Distribution, Metabolism, and Excretion) screening to evaluate these properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Methoxy-2-(2-methylcyclohexyl)ethan-1-amineC10H21NOExhibits neuroprotective properties; methoxy group influences activity
2-(4-Methylcyclohexyl)ethan-1-amineC9H19NSimilar structure but different cycloalkane; potential for different receptor interactions
3-Methoxy-N,N-dimethylpropanamineC9H21NODimethylated amine; different functional groups affecting biological activity

This comparative analysis highlights how variations in molecular structure can lead to distinct biological activities and therapeutic potentials.

Properties

IUPAC Name

2-(2-methylcyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLFCREVJPUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692904
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102450-00-0
Record name 2-(2-Methylcyclohexyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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